molecular formula C12H12F4O2 B13084879 2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone

2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone

Cat. No.: B13084879
M. Wt: 264.22 g/mol
InChI Key: VMPDPPCJQDYNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone is a fluorinated organic compound with the molecular formula C12H12F4O2. This compound is characterized by the presence of trifluoromethyl and fluoro substituents, which impart unique chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoro-3-isobutoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Similar structure but lacks the isobutoxy group.

    2,2,2-Trifluoro-1-(2-fluorophenyl)ethanone: Similar but without the isobutoxy substituent.

    2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone: Positional isomer with different substitution pattern

Uniqueness

2,2,2-Trifluoro-1-(2-fluoro-3-isobutoxyphenyl)ethanone is unique due to the presence of both trifluoromethyl and isobutoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12F4O2

Molecular Weight

264.22 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-fluoro-3-(2-methylpropoxy)phenyl]ethanone

InChI

InChI=1S/C12H12F4O2/c1-7(2)6-18-9-5-3-4-8(10(9)13)11(17)12(14,15)16/h3-5,7H,6H2,1-2H3

InChI Key

VMPDPPCJQDYNIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1F)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.